N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc
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Overview
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. This compound is specifically modified to enhance certain pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc involves several key steps:
Starting Material: The synthesis begins with Maraviroc as the core structure.
Functional Group Modification: The 4,4-difluorocyclohexanecarboxy group is introduced through a nucleophilic substitution reaction.
Protection and Deprotection: The tert-butyldimethylsilyloxymethyl group is added to protect the hydroxyl group during subsequent reactions.
Carbobenzyloxy Group Addition: The N-carbobenzyloxy group is introduced using a carbobenzyloxy chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Implementing rigorous analytical methods to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of certain atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of HIV research.
Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the CCR5 receptor, a key target in HIV therapy. By binding to this receptor, the compound prevents the virus from entering and infecting host cells. The modifications in its structure aim to enhance its binding affinity and selectivity, thereby improving its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral drug.
Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.
Aplaviroc: A compound with a different chemical structure but targeting the same receptor.
Uniqueness
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is unique due to its specific structural modifications, which are designed to enhance its pharmacological properties. These modifications can lead to improved drug stability, bioavailability, and reduced toxicity compared to its parent compound and other similar drugs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
benzyl N-[(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N5O3Si/c1-26(2)34-39-38-33(25-44-45(6,7)36(3,4)5)41(34)31-22-29-18-19-30(23-31)40(29)21-20-32(28-16-12-9-13-17-28)37-35(42)43-24-27-14-10-8-11-15-27/h8-17,26,29-32H,18-25H2,1-7H3,(H,37,42)/t29?,30?,31?,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIWOROFFKIJZ-OWXMFSIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N5O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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